REACTION_SMILES
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[CH3:1][NH2:2].[Cl:11][CH2:12][Cl:13].[F:3][C:4]([S:5](=[O:6])(=[O:7])[F:8])([F:9])[F:10]>>[CH3:1][NH:2][S:5]([C:4]([F:3])([F:9])[F:10])(=[O:6])=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(F)C(F)(F)F
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Name
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Type
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product
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Smiles
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CNS(=O)(=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |